molecular formula C11H16O3 B13168279 Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13168279
M. Wt: 196.24 g/mol
InChI Key: GFIVKOZZDNDCCS-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.2]octane core fused with an oxirane ring and a carboxylate ester group. The spirocyclic nature of the molecule imparts significant rigidity and stability, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction to form the bicyclo[2.2.2]octane core, followed by epoxidation to introduce the oxirane ring. The final step involves esterification to attach the carboxylate group .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the Diels-Alder reaction, while epoxidation can be achieved using peracids under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The bicyclo[2.2.2]octane core provides structural stability, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a rigid bicyclo[2.2.2]octane core and a reactive oxirane ring. This duality imparts both stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-13-10(12)9-11(14-9)6-7-2-4-8(11)5-3-7/h7-9H,2-6H2,1H3

InChI Key

GFIVKOZZDNDCCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CC3CCC2CC3

Origin of Product

United States

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